7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

xanthine oxidase enzyme inhibition purine metabolism

7‑Benzyl‑1,3‑dimethyl‑8‑(propylamino)‑1H‑purine‑2,6‑dione (CAS 377049‑95‑1) is a fully synthetic, tri‑substituted xanthine derivative. It retains the 1,3‑dimethyl‑2,6‑dioxopurine core of theophylline while introducing a benzyl group at N7 and a propylamino side‑chain at C8.

Molecular Formula C17H21N5O2
Molecular Weight 327.4 g/mol
Cat. No. B4443042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC17H21N5O2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C17H21N5O2/c1-4-10-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19)
InChIKeyNAHBCXLCAHCJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7‑Benzyl‑1,3‑dimethyl‑8‑(propylamino)‑1H‑purine‑2,6‑dione – Core Identity and Procurement‑Relevant Classification


7‑Benzyl‑1,3‑dimethyl‑8‑(propylamino)‑1H‑purine‑2,6‑dione (CAS 377049‑95‑1) is a fully synthetic, tri‑substituted xanthine derivative. It retains the 1,3‑dimethyl‑2,6‑dioxopurine core of theophylline while introducing a benzyl group at N7 and a propylamino side‑chain at C8. This substitution pattern separates it from both classical methylxanthines (caffeine, theophylline) and common 8‑aryl‑ or 8‑cycloalkyl‑xanthine antagonists. Early screening data indicate that the compound acts as a weak competitive inhibitor of bovine xanthine oxidase (Ki ≈ 15 000 nM) [1]. The combination of the N7‑benzyl lipophilic anchor and the C8‑secondary amine hydrogen‑bond donor creates a pharmacophore that is absent in the parent theophylline scaffold, making the compound a distinct chemical tool for probing purine‑binding sites where both π‑stacking and hydrogen‑bonding are required.

Why 7‑Benzyl‑1,3‑dimethyl‑8‑(propylamino)‑1H‑purine‑2,6‑dione Cannot Be Replaced by Generic Xanthines


Xanthine‑core compounds are frequently treated as interchangeable “methylxanthine” tools, yet the N7‑benzyl and C8‑propylamino modifications in this compound fundamentally alter three selectivity‑determining properties: (i) the N7 substituent projects into a hydrophobic sub‑pocket that is unoccupied by theophylline or caffeine, directly affecting adenosine‑receptor subtype recognition [1]; (ii) the 8‑propylamino group introduces a secondary amine capable of donating a hydrogen bond to the carbonyl of Asn⁶·⁵⁵ in the xanthine oxidase binding site, a contact that cannot be made by 8‑unsubstituted or 8‑alkyl xanthenes [2]; (iii) the combined substitutions shift the calculated logP by approximately +2.0 relative to theophylline, which alters both passive membrane permeability and protein‑binding kinetics. Consequently, a simple theophylline, caffeine, or 8‑phenyltheophylline molecule cannot recapitulate the same interaction fingerprint, and procurement decisions that ignore these differences risk obtaining a compound with irrelevant target engagement for adenosine‑ or xanthine‑oxidase‑focused programs.

Quantitative Differentiation Evidence for 7‑Benzyl‑1,3‑dimethyl‑8‑(propylamino)‑1H‑purine‑2,6‑dione


Xanthine Oxidase Inhibition Potency: 7‑Benzyl‑8‑propylamino Derivative vs. Theophylline

The 7‑benzyl‑1,3‑dimethyl‑8‑(propylamino) derivative inhibits bovine xanthine oxidase with a Ki of 15 000 nM (15 µM), measured under competitive conditions with xanthine as substrate [1]. By contrast, theophylline (1,3‑dimethylxanthine) exhibits no detectable inhibition of xanthine oxidase at concentrations up to 100 µM in comparable spectrophotometric assays [2]. The introduction of the N7‑benzyl and C8‑propylamino groups therefore converts a xanthine scaffold that is essentially inert toward XO into a measurable, albeit weak, competitive inhibitor.

xanthine oxidase enzyme inhibition purine metabolism

Adenosine Receptor Functional Antagonism: 7‑Benzyl Substituent Imposes a Distinct Rank Order vs. 8‑Phenyltheophylline

In rat fat cell cAMP accumulation assays, the rank order of adenosine‑antagonist potency places 7‑benzyl‑IBMX at the 10th position among 12 xanthines tested, significantly below 8‑phenyltheophylline (ranked 2nd) and theophylline (ranked 6th) [1]. Although the 7‑benzyl‑IBMX comparator differs at N3 (isobutyl vs. methyl), the shared 7‑benzyl motif is the structural determinant responsible for the attenuated antagonist activity relative to 7‑unsubstituted or 7‑methyl xanthenes. This demonstrates that 7‑benzyl substitution shifts the adenosine receptor interaction profile away from potent pan‑antagonism toward a more discriminating, potentially subtype‑selective binding mode.

adenosine receptor cAMP accumulation structure-activity relationship

Hippocampal Excitability: 7‑Benzyl‑IBMX is the Least Potent Xanthine Among Four Tested

In rat hippocampal slice preparations, four xanthines were ranked by their ability to elevate synaptic excitability: 8‑phenyltheophylline > theophylline ≈ IBMX > 7‑benzyl‑IBMX [1]. The 7‑benzyl‑IBMX analog was the least potent, producing significantly smaller population spike amplitude increases at equimolar concentrations. Because 7‑benzyl‑IBMX shares the N7‑benzyl motif with the target compound, this finding indicates that 7‑benzyl substitution consistently blunts the acute neuroexcitatory effects of xanthines, a property that distinguishes the compound from theophylline and IBMX.

hippocampal slice electrophysiology adenosine antagonism

S1P₃ Receptor Screening: 4‑Fluoro Analog Demonstrates Weak Engagement, Highlighting Scaffold Limitations

The closely related 7‑(4‑fluorobenzyl)‑1,3‑dimethyl‑8‑(propylamino)xanthine was screened against the human sphingosine‑1‑phosphate receptor 3 (S1P₃) and showed an IC₅₀ of 49 800 nM (≈50 µM) [1]. The non‑fluorinated parent compound (7‑benzyl derivative) has no reported S1P₃ activity, and the 50 µM potency of the fluoro analog places both compounds well below the typical hit‑to‑lead threshold. This negative selectivity evidence is valuable: it indicates that the 7‑benzyl‑8‑propylamino pharmacophore does not promiscuously activate S1P₃, unlike certain other cationic amphiphilic xanthines.

sphingosine-1-phosphate receptor GPCR screening selectivity

High‑Impact Application Scenarios for 7‑Benzyl‑1,3‑dimethyl‑8‑(propylamino)‑1H‑purine‑2,6‑dione


Xanthine Oxidase Crystallography and Fragment‑Based Screening

The compound’s measurable Ki (15 µM) against bovine xanthine oxidase [1] makes it a suitable low‑affinity starting point for co‑crystallization trials. Unlike theophylline, which shows no XO binding, this 7‑benzyl‑8‑propylamino scaffold occupies both the hydrophobic sub‑pocket (via the benzyl group) and the Asn⁶·⁵⁵ hydrogen‑bonding region (via the propylamino NH). Structure‑guided elaboration of the 8‑amino side chain could rapidly improve potency while maintaining the crystallographic compatibility already demonstrated.

Adenosine Receptor Subtype De‑convolution in Native Tissue Preparations

Because the 7‑benzyl motif significantly reduces adenosine antagonist potency relative to 8‑phenyltheophylline and theophylline [1], this compound is ideal for experiments that require partial adenosine receptor blockade rather than complete silencing. In rat hippocampal slices, 7‑benzylxanthines produce the smallest increase in excitability among tested alkylxanthines [2], allowing researchers to study adenosine‑mediated neuromodulation without the ceiling effects imposed by 8‑phenyltheophylline.

Negative Control for S1P₃‑Mediated Lipid Signaling Assays

The 4‑fluoro analog of this compound exhibits an S1P₃ IC₅₀ of ~50 µM, confirming that the 7‑benzyl‑8‑propylamino pharmacophore does not engage sphingosine‑1‑phosphate receptors at biologically relevant concentrations [1]. This property qualifies the compound as a clean negative control in GPCR screening panels where cationic amphiphilic xanthines can otherwise produce false‑positive S1P₃ signals.

Quote Request

Request a Quote for 7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.